4-(4-Ethylphenyl)benzaldehyde
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Description
Synthesis Analysis
The synthesis of benzaldehyde derivatives often involves methods like the Claisen-Schmidt condensation reaction, which is a base-catalyzed reaction between aldehydes and ketones. A specific example of this is the synthesis of chalcone derivatives, where 4-(propan-2-yl)benzaldehyde reacts with substituted acetophenones to produce compounds with varied substituents on the phenyl ring, indicating a potential pathway for synthesizing 4-(4-Ethylphenyl)benzaldehyde (Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is characterized by the presence of a benzene ring attached to an aldehyde group. The structure of 4-phenyl-benzaldehyde, for example, reveals the presence of dimers linked by C=O and C-H groups, forming C-H...O hydrogen bonds. This structural feature is likely to be conserved in 4-(4-Ethylphenyl)benzaldehyde, contributing to its molecular stability and reactivity (Vaz et al., 2005).
Chemical Reactions and Properties
Benzaldehyde derivatives undergo various chemical reactions, including photochemical and acid-catalyzed rearrangements. For instance, 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, a related compound, undergoes photochemical rearrangements leading to different products depending on the reaction conditions (Schultz & Antoulinakis, 1996). This suggests that 4-(4-Ethylphenyl)benzaldehyde may also participate in similar reactions, contributing to its chemical versatility.
Physical Properties Analysis
The physical properties of benzaldehyde derivatives, such as melting and boiling points, solubility, and crystal structure, are influenced by their molecular structure. For example, the crystal structure of 4-(3,4-bis(2,5-dimethylthiophen-3-yl)-cyclopent-3-en-1-yl)benzaldehyde provides insights into the arrangement of molecules in the solid state, which can be extrapolated to understand the physical properties of 4-(4-Ethylphenyl)benzaldehyde (Li et al., 2010).
Chemical Properties Analysis
The chemical properties of benzaldehyde derivatives, such as reactivity, stability, and functional group transformations, are integral to their applications in organic synthesis and materials science. The selective deprotection of 4-(alkoxysilyl)benzaldehyde diethyl acetals highlights the importance of protecting groups in controlling the reactivity of such compounds (Ishida et al., 2010). This aspect is crucial for understanding the reactivity and potential applications of 4-(4-Ethylphenyl)benzaldehyde in various chemical syntheses.
Safety And Hazards
- Flammability : The compound is flammable; handle with care.
- Toxicity : Limited information is available, but standard safety precautions apply.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Research on 4-(4-Ethylphenyl)benzaldehyde continues to explore its applications in:
- Organic synthesis
- Material science
- Medicinal chemistry
properties
IUPAC Name |
4-(4-ethylphenyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h3-11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSIRMWDRXUHEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362673 |
Source
|
Record name | 4-(4-ethylphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylphenyl)benzaldehyde | |
CAS RN |
101002-44-2 |
Source
|
Record name | 4-(4-ethylphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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